Pentane-1-sulfonamide
Overview
Description
Pentane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides. While the provided papers do not directly discuss Pentane-1-sulfonamide, they do provide insights into the chemistry of related sulfonamide compounds and their derivatives. For instance, 1,4-pentadienyl-3-sulfonamides have been studied for their ability to undergo radical cyclization reactions, which can lead to a variety of products, including those from "disfavored" 5-endo-trig reactions . This suggests that sulfonamide derivatives can participate in complex chemical reactions, which may also be true for Pentane-1-sulfonamide.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex and varied. For example, the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported, indicating that sulfonamides can be functionalized with various groups to yield new compounds with potentially useful properties . Additionally, a radical carbosulfonylation method has been developed for the synthesis of sulfonyl β
Scientific Research Applications
1. Sulfonamide Inhibitors
Pentane-1-sulfonamide falls under the class of sulfonamide compounds. Sulfonamides have significant applications as synthetic bacteriostatic antibiotics. They are utilized in therapies against bacterial infections and those caused by other microorganisms. Their use extends beyond antibiotics, as they are also found in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. In recent research, sulfonamides have been used as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease (Gulcin & Taslimi, 2018).
2. Histamine H3 Receptor Antagonists
Pentane-1-sulfonamide derivatives have been identified as potent histamine H3 receptor antagonists. This is important in the development of new therapeutic drugs targeting histamine receptors, which are implicated in a variety of physiological and pathological processes (Tozer et al., 2002).
3. Bioisosteres in Medicinal Chemistry
Bicyclo[1.1.1]pentane, a derivative of pentane-1-sulfonamide, is recognized as a bioisostere for aryl, tert-butyl, and internal alkynes in medicinal chemistry. This compound has shown promise in the development of drugs, particularly in improving pharmacokinetic properties or reducing toxicological concerns (Wu et al., 2020).
4. Advanced Drug Delivery Systems
The modification of bicyclo[1.1.1]pentane with various functional groups, including sulfonamides, can lead to the development of novel drug scaffolds. These modified compounds could play a significant role in the future of drug discovery, offering new avenues for drug development (Wu et al., 2020).
5. Analytical Applications in Environmental Studies
Sulfonamides, including pentane-1-sulfonamide derivatives, have been extensively studied for their environmental impact, particularly their presence in water and soil. Monitoring these compounds is crucial due to their potential to affect microbiota and contribute to antimicrobial resistance (Hoff et al., 2016).
Safety And Hazards
Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
pentane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQGMYPBURXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448304 | |
Record name | 1-pentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-1-sulfonamide | |
CAS RN |
52960-14-2 | |
Record name | 1-pentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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